(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 4-(2-methylpropoxy)benzaldehyde to introduce the phenyl group.
Formation of Prop-2-enenitrile: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction with malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into primary amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives are studied for their potential anticancer properties.
Medicine
Therapeutic Agents: Benzimidazole derivatives are explored for their potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Dyes and Pigments: These compounds can be used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they may inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the 4-(2-methylpropoxy) substitution on the phenyl ring.
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(methoxy)phenyl]prop-2-enenitrile: Contains a methoxy group instead of the 2-methylpropoxy group.
Uniqueness
The presence of the 4-(2-methylpropoxy) group in (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile may confer unique biological properties, such as enhanced lipophilicity, improved membrane permeability, and potentially different interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14(2)13-24-17-9-7-15(8-10-17)11-16(12-21)20-22-18-5-3-4-6-19(18)23-20/h3-11,14H,13H2,1-2H3,(H,22,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRTZDDZFAHDMD-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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